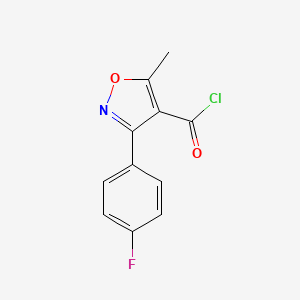

3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride

説明

Isoxazole Chemistry: Historical Context and Significance

The foundational work in isoxazole chemistry traces back to 1903, when Claisen made the pioneering contribution by synthesizing the first compound in this series through oximation of propargylaldehyde acetal. This breakthrough established isoxazoles as a distinct class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom positioned adjacently within the ring structure. The historical significance of isoxazoles has continued to evolve, with the first reported photolysis studies conducted in 1966, revealing the photochemical behavior that would later prove crucial for photoaffinity labeling applications.

The development of isoxazole chemistry gained substantial momentum throughout the twentieth century, driven by the recognition of their diverse biological activities and therapeutic potential. Modern synthetic approaches have expanded far beyond Claisen's initial methodology, incorporating advanced techniques such as transition metal-catalyzed cycloadditions and green chemistry approaches that have revolutionized the efficiency and selectivity of isoxazole synthesis. The introduction of fluorinated derivatives represents a particularly significant advancement, as fluorine substitution has been shown to enhance lipophilicity, metabolic stability, and bioavailability of pharmaceutical compounds.

Contemporary research in isoxazole chemistry emphasizes the development of novel synthetic strategies that enable the creation of complex derivatives with enhanced bioactivity profiles. The field has witnessed remarkable progress in regioselective functionalization techniques, allowing chemists to precisely control the substitution patterns on the isoxazole core. These advances have not only improved synthetic efficiency but have also facilitated the design of more sophisticated bioactive molecules capable of addressing unmet medical needs in various therapeutic areas.

Structural Classification of Fluorophenyl-isoxazole Derivatives

Fluorophenyl-isoxazole derivatives constitute a specialized subclass of heterocyclic compounds characterized by the incorporation of fluorinated aromatic systems into the isoxazole framework. The structural classification of these derivatives is primarily based on the position of fluorine substitution on the phenyl ring and the attachment point to the isoxazole core. In the case of 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride, the fluorine atom occupies the para position of the phenyl ring, which is attached to the 3-position of the isoxazole ring.

The presence of fluorine substitution in the para position creates a unique electronic environment that significantly influences the compound's reactivity and biological properties. Research has demonstrated that para-fluorophenyl derivatives exhibit enhanced binding affinity to biological targets due to the electron-withdrawing properties of fluorine, which increases molecular stability and lipophilicity. This structural arrangement also facilitates favorable interactions with hydrophobic binding pockets in protein targets, making these derivatives particularly attractive for pharmaceutical applications.

The classification system for fluorophenyl-isoxazole derivatives also considers the nature of additional substituents on the isoxazole ring. The methyl group at the 5-position and the carbonyl chloride group at the 4-position of this compound create a distinctive substitution pattern that defines its chemical behavior and potential applications. This specific arrangement places the compound within the category of trisubstituted isoxazoles, which are known for their enhanced stability and selectivity compared to less substituted analogs.

Nomenclature Systems and Identification Codes

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, with the isoxazole ring serving as the parent structure. The compound's complete International Union of Pure and Applied Chemistry name is 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride, which precisely describes the position and nature of each substituent on the heterocyclic framework.

The compound possesses multiple synonyms that reflect different naming conventions and commercial designations. Alternative names include 3-(4-Fluorophenyl)-5-methylisoxazole-4-carbonyl chloride and 4-Isoxazolecarbonyl chloride, 3-(4-fluorophenyl)-5-methyl-, which demonstrate the flexibility in nomenclature while maintaining chemical accuracy. The MDL number MFCD03407358 provides an additional unique identifier used in chemical databases and inventory systems.

The International Chemical Identifier system provides a standardized method for representing the compound's structure through both the International Chemical Identifier string and the International Chemical Identifier Key. The International Chemical Identifier string InChI=1S/C11H7ClFNO2/c1-7-8(11(12)15)10(14-16-7)9-3-5-6(13)4-2-9/h2-5H,1H3 encodes the complete structural information, while the International Chemical Identifier Key LWLKKTAJTAONRO-UHFFFAOYSA-N serves as a condensed, searchable identifier for database applications.

Position of this compound in Modern Chemistry

This compound occupies a significant position in contemporary organic chemistry as a versatile synthetic intermediate with applications spanning pharmaceutical research, agrochemical development, and materials science. The compound's unique structural features, particularly the combination of fluorine substitution and acyl chloride functionality, make it an invaluable building block for the construction of complex molecular architectures.

In the context of modern pharmaceutical chemistry, this compound represents an important class of fluorinated heterocycles that have gained prominence due to their enhanced biological properties. The fluorine atom's ability to modulate lipophilicity, metabolic stability, and protein binding affinity has made fluorinated isoxazoles increasingly important in drug discovery programs. Recent research has demonstrated that compounds with similar structural motifs exhibit significant biological activities, including anticonvulsant properties in animal models, suggesting potential therapeutic applications.

The compound's role as a synthetic intermediate is particularly noteworthy in the development of complex pharmaceutical molecules. The acyl chloride functional group provides exceptional reactivity for amide bond formation, ester synthesis, and other acylation reactions that are fundamental to medicinal chemistry. This reactivity profile, combined with the stability and selectivity imparted by the isoxazole core, positions the compound as a valuable tool for synthetic chemists working on novel drug candidates.

特性

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO2/c1-6-9(11(12)15)10(14-16-6)7-2-4-8(13)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMOQEHQPOIZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381700 | |

| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-05-0 | |

| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride typically involves the reaction of 4-fluorobenzoyl chloride with 5-methylisoxazole in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the production process.

化学反応の分析

Types of Reactions

3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from substitution reactions.

Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions.

Biaryl Compounds: Formed from coupling reactions.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anti-inflammatory and Analgesic Properties

The compound is structurally related to Leflunomide, a drug used to treat rheumatoid arthritis. Research indicates that derivatives of isoxazole compounds exhibit anti-inflammatory and analgesic effects. For instance, the synthesis of 5-methylisoxazole-4-carboxylic acid derivatives has shown promising results in reducing inflammation and pain in preclinical models .

1.2 Anticancer Activity

Isoxazole derivatives have been investigated for their potential anticancer properties. A study demonstrated that certain isoxazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The fluorinated variant, 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride, may enhance these effects due to the electron-withdrawing nature of the fluorine atom, which can increase the compound's reactivity towards biological targets.

Synthetic Organic Chemistry Applications

2.1 Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to synthesize various functionalized isoxazoles and other heterocycles through nucleophilic substitution reactions. The chlorocarbonyl group allows for further derivatization, making it an essential intermediate in the development of new pharmaceuticals .

2.2 Metal-Free Synthetic Routes

Recent advancements highlight the use of metal-free synthetic routes for constructing isoxazoles, promoting greener chemistry practices. The compound can be utilized in these methods to produce other valuable isoxazole derivatives without the need for toxic metals or harsh conditions .

Table 1: Summary of Research Findings on this compound

Safety and Regulatory Information

While exploring the applications of this compound, it is crucial to consider its safety profile:

作用機序

The mechanism of action of 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

類似化合物との比較

Table 1: Structural and Physical Properties

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride | 4-F (phenyl) | C₁₁H₇ClFNO₂ | 239.63 | Not reported | Pharmaceutical intermediates |

| 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride (NSC 81237) | 2-Cl (phenyl) | C₁₁H₇Cl₂NO₂ | 256.09 | Not reported | Antibacterial agents |

| 3-(4-Methoxyphenyl)-5-methyl-4-isoxazolecarbonyl chloride | 4-OCH₃ (phenyl) | C₁₂H₁₀ClNO₃ | 251.66 | 79–81 | Organic synthesis |

| 5-Methyl-3-phenylisoxazole-4-carbonyl chloride (PMIC Chloride) | Phenyl (no halogen) | C₁₁H₈ClNO₂ | 221.64 | Not reported | Polymer additives |

Key Observations :

Electronic Effects :

- The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity at the carbonyl chloride compared to the electron-donating methoxy group in the 4-methoxyphenyl analog .

- The 2-chlorophenyl analog (NSC 81237) exhibits reduced steric hindrance compared to bulkier substituents, favoring nucleophilic attack .

Reactivity :

Positional Isomerism and Halogen Effects

Table 2: Halogen Substitution and Bioactivity

Key Observations :

- Positional Effects :

- Para-substituted fluorophenyl derivatives exhibit higher metabolic stability than ortho-substituted analogs due to reduced steric interactions with metabolic enzymes .

- Benzisoxazole derivatives (e.g., 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride) show enhanced π-π stacking in crystal structures, improving binding to hydrophobic enzyme pockets .

Functional Group Variations

Table 3: Carboxylic Acid vs. Carbonyl Chloride

| Compound Name | Functional Group | Reactivity | Use Case |

|---|---|---|---|

| 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (QB-4298) | COOH | Low (requires activation) | Prodrug synthesis |

| This compound (QJ-0335) | COCl | High (direct acylation) | Active pharmaceutical ingredient (API) synthesis |

Key Observations :

- The carbonyl chloride form (QJ-0335) is preferred for rapid derivatization, while the carboxylic acid (QB-4298) is used in controlled reactions requiring milder conditions .

生物活性

3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride is a compound that belongs to the isoxazole family, characterized by its unique structural features, including a fluorophenyl group and a carbonyl chloride moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the fluorine atom at the para position of the phenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with molecular targets such as enzymes and receptors. The carbonyl chloride functional group is reactive and can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzymatic activity.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Studies :

- A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assays :

-

Enzyme Inhibition :

- Research demonstrated that this compound inhibited the activity of specific kinases involved in cancer signaling pathways, which could contribute to its anticancer properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar isoxazole derivatives:

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Structure | Effective (50 µg/mL) | 10-25 µM |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | Structure | Moderate (100 µg/mL) | >50 µM |

| 5-Methylisoxazole-4-carbonyl chloride | Structure | Ineffective | >100 µM |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride?

- Methodological Answer : The synthesis typically involves chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride. For example, analogous compounds (e.g., 3-phenyl-5-methylisoxazole-4-carbonyl chloride) are synthesized under anhydrous conditions in dichloromethane (CH₂Cl₂) with catalytic dimethylaminopyridine (DMAP) to enhance reactivity . Purity is improved via vacuum distillation or recrystallization from inert solvents.

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify fluorophenyl and carbonyl chloride signals (e.g., carbonyl chloride resonance at ~170–175 ppm).

- FT-IR : Peaks at ~1780 cm⁻¹ (C=O stretch of acid chloride) and ~1600 cm⁻¹ (isoxazole ring vibrations) .

- X-ray Crystallography : For unambiguous confirmation, as demonstrated for structurally similar compounds like 4-(4-fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the carbonyl chloride group during reactions?

- Methodological Answer :

- Use anhydrous solvents (e.g., CH₂Cl₂, THF) and inert atmospheres (N₂/Ar).

- Add molecular sieves to scavenge trace water.

- Employ low temperatures (0–5°C) for reactions with nucleophiles (e.g., amines) to slow hydrolysis.

- Monitor reaction progress via TLC or in situ IR to optimize timing .

Q. How does the fluorine substituent influence reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- The electron-withdrawing 4-fluorophenyl group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward amines or alcohols.

- Compare kinetics with non-fluorinated analogs (e.g., 3-phenyl-5-methylisoxazole-4-carbonyl chloride) using Hammett plots to quantify electronic effects .

- Computational studies (DFT) can model charge distribution and transition states .

Q. What are the challenges in scaling up reactions involving this compound?

- Methodological Answer :

- Exothermicity Control : Gradual addition of reagents to prevent thermal runaway.

- Corrosion : Use glass-lined reactors or Hastelloy due to HCl release during reactions.

- Purification : Chromatography is impractical at scale; optimize crystallization conditions using solvent mixtures (e.g., hexane/ethyl acetate) .

Data Contradiction and Mechanistic Analysis

Q. Discrepancies in reported melting points: How to resolve them?

- Case Study : Melting points for similar compounds (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride) vary between 97–99°C and 85–87°C .

- Resolution :

- Verify purity via HPLC (≥97% by area).

- Assess polymorphism by DSC to detect multiple thermal transitions.

- Reproduce synthesis using literature protocols to identify procedural deviations .

Q. Why do some synthetic routes yield lower regioselectivity?

- Mechanistic Insight : Competing pathways (e.g., Fries rearrangement vs. direct acylation) may occur. For example, in reactions with (3-aminophenyl)acetic acid methyl ester, steric hindrance from the methyl group on the isoxazole can direct substitution to the para position of the fluorophenyl ring. Use DFT calculations to map energy barriers for competing pathways .

Biological and Pharmacological Applications

Q. How is this compound used in prodrug design?

- Methodological Answer : The carbonyl chloride reacts with hydroxyl or amine groups in bioactive molecules to form ester or amide prodrugs. For instance, coupling with (3-aminophenyl)acetic acid methyl ester generates a candidate with enhanced bioavailability . Evaluate hydrolysis rates in simulated physiological conditions (pH 7.4 buffer, 37°C) .

Q. What in vitro assays assess its potential as a kinase inhibitor?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。